molecular formula C5H12N2O2 B055490 (2S)-2-(Dimethylamino)-3-hydroxypropanamide CAS No. 116853-49-7

(2S)-2-(Dimethylamino)-3-hydroxypropanamide

Cat. No. B055490
M. Wt: 132.16 g/mol
InChI Key: VTXPZVSCKQOHJD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Dimethylamino)-3-hydroxypropanamide, also known as DMHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMHPA is a chiral molecule with a molecular weight of 132.18 g/mol. It is a white or off-white crystalline powder that is soluble in water and organic solvents. In

Mechanism Of Action

The mechanism of action of (2S)-2-(Dimethylamino)-3-hydroxypropanamide is not fully understood. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which allows for the production of enantiomerically pure compounds. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been shown to act as a reagent in peptide synthesis, where it can be used to introduce a hydroxyl group into a peptide sequence.

Biochemical And Physiological Effects

(2S)-2-(Dimethylamino)-3-hydroxypropanamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which can produce enantiomerically pure compounds with potential biological activity.

Advantages And Limitations For Lab Experiments

The advantages of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its high purity and high yield synthesis method, its potential use in asymmetric synthesis to produce enantiomerically pure compounds, and its potential use as a building block for the synthesis of pharmaceuticals. The limitations of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its limited studies on its biochemical and physiological effects and its potential toxicity.

Future Directions

For the use of (2S)-2-(Dimethylamino)-3-hydroxypropanamide in scientific research include its potential use in the synthesis of new pharmaceuticals and as a catalyst in organic reactions.

Synthesis Methods

(2S)-2-(Dimethylamino)-3-hydroxypropanamide can be synthesized through various methods, including the reaction of N,N-dimethylformamide (DMF) with glyoxylic acid, the reaction of DMF with hydroxylamine, and the reaction of DMF with nitrous acid. The most common method for synthesizing (2S)-2-(Dimethylamino)-3-hydroxypropanamide is the reaction of DMF with glyoxylic acid in the presence of a reducing agent such as sodium borohydride. This method yields a high purity and high yield of (2S)-2-(Dimethylamino)-3-hydroxypropanamide.

Scientific Research Applications

(2S)-2-(Dimethylamino)-3-hydroxypropanamide has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a reagent in peptide synthesis, and as a building block for the synthesis of pharmaceuticals. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.

properties

CAS RN

116853-49-7

Product Name

(2S)-2-(Dimethylamino)-3-hydroxypropanamide

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-3-hydroxypropanamide

InChI

InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1

InChI Key

VTXPZVSCKQOHJD-BYPYZUCNSA-N

Isomeric SMILES

CN(C)[C@@H](CO)C(=O)N

SMILES

CN(C)C(CO)C(=O)N

Canonical SMILES

CN(C)C(CO)C(=O)N

synonyms

Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI)

Origin of Product

United States

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